molecular formula C11H17N3O3S2 B2463286 Ethyl 2-((5-(3-methylbutanamido)-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 392317-73-6

Ethyl 2-((5-(3-methylbutanamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No. B2463286
CAS RN: 392317-73-6
M. Wt: 303.4
InChI Key: MVXHOANOQNOOJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “Ethyl 2-((5-(3-methylbutanamido)-1,3,4-thiadiazol-2-yl)thio)acetate” is an ester with a thiadiazole ring and an amide group. Esters are known for their diverse applications in the field of polymers, plasticizers, resins, and also occur naturally in a variety of fruits . Thiadiazoles are heterocyclic compounds that have been studied for their potential biological activities .


Molecular Structure Analysis

The compound contains an ester functional group, which consists of a carbonyl adjacent to an ether linkage . It also contains a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom . The presence of an amide group indicates a carbonyl group adjacent to a nitrogen .


Chemical Reactions Analysis

Esters can undergo a variety of reactions, including hydrolysis, reduction, and the Claisen condensation . Thiadiazoles can participate in a variety of reactions due to the presence of multiple reactive sites .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Esters generally have pleasant odors and are often responsible for the characteristic fragrances of fruits and flowers . The presence of a thiadiazole ring could potentially contribute to biological activity .

Scientific Research Applications

Antitumor Activities

Research has shown that derivatives of 1,3,4-thiadiazole, such as Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate, demonstrate notable inhibitory effects on certain tumor cell lines. Specifically, one derivative showed a significant inhibitory effect against SKOV-3 cells, indicating the potential of these compounds in antitumor applications (Almasirad et al., 2016).

α-Glucosidase Inhibition

Derivatives of 1,3,4-thiadiazole, including Ethyl 2-((5-(5-(2-chlorophenyl)isoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate, have been identified as potent α-glucosidase inhibitors. These compounds offer a promising avenue in the development of anti-diabetic drugs, presenting a significant potential in treating type 2 diabetes (Saeedi et al., 2020).

Anti-inflammatory and Analgesic Properties

Research on novel substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles has shown promising anti-inflammatory and analgesic activities. The studies suggest that these compounds, related to the Ethyl 2-((5-(3-methylbutanamido)-1,3,4-thiadiazol-2-yl)thio)acetate, have a potential role in developing new anti-inflammatory and pain relief medications (Shkair et al., 2016).

Glutaminase Inhibition

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) and its analogs, similar to this compound, have been studied for their role as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors have significant implications in cancer treatment, offering a route to attenuate the growth of certain tumor cells (Shukla et al., 2012).

properties

IUPAC Name

ethyl 2-[[5-(3-methylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3S2/c1-4-17-9(16)6-18-11-14-13-10(19-11)12-8(15)5-7(2)3/h7H,4-6H2,1-3H3,(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVXHOANOQNOOJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.